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molecular formula C14H12N2O2 B146530 N,N'-Dibenzoylhydrazine CAS No. 787-84-8

N,N'-Dibenzoylhydrazine

Cat. No. B146530
M. Wt: 240.26 g/mol
InChI Key: GRRIYLZJLGTQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101771B2

Procedure details

Into a 300 mL three-neck flask was put 10 g (73 mmol) of benzohydrazide, and 25 mL of N-methyl-2-pyrrolidone was added thereto, and the mixture was stirred. After that, a mixed solution of 10 mL of N-methyl-2-pyrrolidone and 10 mL (88 mmol) of benzoyl chloride was dripped into the mixture through a 50 mL dropping funnel. This mixture was stirred at 80° C. for 3 hours, and the contents of the flask were reacted. After the reaction, the reaction solution was added to about 500 mL of water and the mixture was stirred, so that a solid was precipitated. The precipitated solid was collected by suction filtration. The collected solid was washed with water, and methanol was added to the obtained solid so that the solid was washed to give 10 g of a powdery white solid of 1,2-dibenzoylhydrazine, which was the object of the synthesis, at a yield of 57%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN1CCCC1=O.[C:18](Cl)(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>O>[C:1]([NH:9][NH:10][C:18](=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NN
Name
Quantity
25 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 300 mL three-neck flask was put
STIRRING
Type
STIRRING
Details
This mixture was stirred at 80° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the contents of the flask were reacted
CUSTOM
Type
CUSTOM
Details
After the reaction
STIRRING
Type
STIRRING
Details
the mixture was stirred, so that a solid
CUSTOM
Type
CUSTOM
Details
was precipitated
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by suction filtration
WASH
Type
WASH
Details
The collected solid was washed with water, and methanol
ADDITION
Type
ADDITION
Details
was added to the obtained solid so that the solid
WASH
Type
WASH
Details
was washed

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NNC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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